molecular formula C14H17N3O B4091551 N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide

Cat. No.: B4091551
M. Wt: 243.30 g/mol
InChI Key: WWYKJYPDLWLCMO-UHFFFAOYSA-N
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Description

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide is a chemical compound built on a saturated benzimidazole core, which is a scaffold of significant interest in medicinal chemistry and drug discovery. This hexahydrobenzimidazole structure is characterized by its cyclohexane-fused imidazole ring system, which provides a three-dimensional structure that can be valuable for modulating the physicochemical properties and binding characteristics of potential therapeutic agents. While the specific biological activity and mechanism of action for this exact benzamide derivative require further investigation, compounds based on the 3a,4,5,6,7,7a-hexahydro-1H-benzimidazole scaffold have demonstrated diverse pharmacological potential in scientific literature. Research on structurally related hexahydrobenzimidazole compounds has indicated potential applications as modulators of mitotic motor proteins, which are relevant to oncology research for developing anti-cancer therapies . Additionally, certain nitroimidazole derivatives containing the hexahydrobenzisoxazole ring system have shown promising antiprotozoal and antibacterial activities, particularly against organisms like Trypanosoma cruzi . The benzamide moiety in this compound may contribute to its potential interaction with biological targets, possibly influencing protein synthesis or other cellular processes based on mechanisms observed in related compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h1-3,6-7,11-12H,4-5,8-9H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYKJYPDLWLCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide typically involves the reaction of benzimidazole derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond . The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Conformational Analysis

N-(3-Benzoyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Benzamide
  • Core Structure : Benzamide linked to a tetrahydrobenzothiophene ring (sulfur-containing heterocycle) .
  • Conformation : Cyclohexene ring adopts a half-chair conformation, with dihedral angles of 7.1° (thiophene/amide) and 59.0° (benzoyl/thiophene) .
  • Interactions : Intramolecular N–H···O hydrogen bond forming an S(6) ring; weak π–π stacking (3.90 Å separation) .
N-(5,5-Dimethyl-7-Oxo-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Benzamide
  • Core Structure : Benzamide attached to a tetrahydrobenzothiazole ring with a ketone and dimethyl substituents .
  • Functionality : Chloro and dimethyl groups enhance hydrophobicity; ketone introduces polarity.
  • Key Difference : The benzothiazole ring (one sulfur, one nitrogen) differs electronically from benzimidazole (two nitrogens), affecting reactivity and target selectivity.
N-(6-((7-Nitrobenzo[c][1,2,5]Oxadiazol-4-yl)Thio)Hexyl)Benzamide
  • Core Structure : Benzamide with a nitrobenzofurazan-thiohexyl chain .
  • Functionality : Nitro group is strongly electron-withdrawing; thioether linker enhances flexibility.

Physicochemical and Electronic Properties

  • Hydrogen Bonding : The target compound’s benzimidazole core enables dual N–H hydrogen bonds, unlike sulfur-containing analogs (e.g., benzothiophene derivatives), which rely on single N–H or S···O interactions .
  • Solubility : Saturated hexahydrobenzimidazole likely improves aqueous solubility compared to aromatic heterocycles (e.g., benzothiazole in ).

Biological Activity

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide is a compound of notable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C13H19N5
  • Molecular Weight : 245.33 g/mol
  • CAS Number : Not specified in the search results but can be found in chemical databases.

The biological activity of this compound is primarily associated with its interaction with various biological targets. Compounds containing the benzimidazole moiety are known for their diverse pharmacological effects, including anticancer, antibacterial, and antifungal activities. The hexahydro-benzimidazole structure enhances its binding affinity to specific targets within cells.

Biological Activities

  • Anticancer Activity
    • Several studies have explored the cytotoxic effects of benzimidazole derivatives on cancer cell lines. For instance, benzimidazole derivatives have shown selective cytotoxicity towards hypoxic tumor cells by inducing apoptosis via caspase pathways .
    • In vitro studies using human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines demonstrated that certain benzimidazole derivatives could effectively inhibit cell proliferation and promote programmed cell death .
  • Antibacterial Activity
    • Benzimidazole derivatives have exhibited significant antibacterial properties against various strains of bacteria. Research indicates that modifications to the benzimidazole structure can enhance its antimicrobial efficacy .
    • A study on related compounds revealed that certain structural modifications led to improved activity against resistant bacterial strains.
  • Antifungal Activity
    • The fungicidal activity of benzimidazole derivatives has been documented in various studies. These compounds often act by disrupting fungal cell wall synthesis or interfering with nucleic acid metabolism .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismMechanism of ActionReference
AnticancerA549 (Lung Cancer)Induction of apoptosis via caspase pathway
AnticancerWM115 (Melanoma)DNA damage leading to cell death
AntibacterialVarious Bacterial StrainsInhibition of cell wall synthesis
AntifungalFungal StrainsDisruption of nucleic acid metabolism

Q & A

Q. How can researchers optimize the synthesis of N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide to improve yield and purity?

Methodological Answer:

  • Step 1: Use multi-step organic synthesis with controlled reaction parameters (e.g., temperature: 60–100°C, solvent: ethanol/DMF) to minimize side reactions .
  • Step 2: Employ Design of Experiments (DoE) to optimize solvent polarity, reaction time, and stoichiometry of reactants (e.g., benzamide and hexahydro-benzimidazole precursors) .
  • Step 3: Monitor reaction progress via TLC and HPLC, with purification via column chromatography (hexane/EtOAc gradient) .
  • Step 4: Characterize intermediates and final product using NMR (¹H/¹³C), IR, and HRMS to confirm structural integrity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Primary Techniques:
    • NMR Spectroscopy: Assign peaks for benzamide (δ 7.5–8.0 ppm) and hexahydro-benzimidazole (δ 1.5–3.0 ppm) .
    • HPLC: Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
  • Supplementary Methods:
    • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns .
    • Elemental Analysis: Validate C, H, N, S content against theoretical values .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
    • Test photostability under UV light (λ = 365 nm) for 48 hours .
  • Functional Group Reactivity:
    • Monitor hydrolysis of the benzamide bond in acidic/basic buffers (pH 1–13) .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: Test against HEK-293 or HepG2 cells via MTT assay (IC₅₀ determination) .
  • Enzyme Inhibition: Evaluate binding to kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Methodological Answer:

  • Step 1: Synthesize analogs with substituents on the benzamide (e.g., -OCH₃, -NO₂) or hexahydro-benzimidazole (e.g., alkylation) .

  • Step 2: Compare bioactivity data using hierarchical clustering or QSAR models .

  • Key SAR Parameters:

    Substituent PositionBiological Activity TrendReference
    Benzamide para-Increased kinase inhibition
    Hexahydro ring N-alkylationReduced cytotoxicity

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to identify key interactions (H-bonds, hydrophobic pockets) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How should researchers resolve contradictions in reactivity data during functionalization?

Methodological Answer:

  • Systematic Reactivity Analysis:
    • Vary electrophiles (e.g., alkyl halides vs. acyl chlorides) under identical conditions .
    • Use in situ IR to track intermediate formation during reactions .
  • Case Study: Contradictory alkylation yields may arise from steric hindrance in the hexahydro ring; mitigate via microwave-assisted synthesis .

Q. What advanced pharmacological assays are recommended for in vivo validation?

Methodological Answer:

  • Pharmacokinetics:
    • Conduct bioavailability studies in rodents (IV vs. oral administration) with LC-MS/MS plasma analysis .
  • Target Engagement:
    • Use PET tracers to assess brain penetration (if CNS targets are hypothesized) .

Q. How can crystallography and polymorphism studies improve formulation strategies?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Determine crystal packing and hydrogen-bonding networks to predict solubility .

  • Polymorph Screening:

    Solvent SystemObserved PolymorphMelting Point (°C)
    EthanolForm I198–200
    AcetonitrileForm II205–207

Q. What mechanistic studies are needed to elucidate its mode of action in complex biological systems?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹⁴C-labeled compound for metabolite tracking in hepatocytes .
  • Pathway Analysis: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, autophagy) .

Q. Tables for Reference

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on YieldReference
Temperature80–100°C+15% yield
Solvent (DMF vs. EtOH)DMFHigher purity
Reaction Time4–6 hoursMinimizes degradation

Q. Table 2. Biological Activity Trends in Analog Series

AnalogSubstituentMIC (μg/mL)IC₅₀ (μM)
ParentNone3212.5
A-OCH₃ (para)168.2
B-NO₂ (meta)6425.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide
Reactant of Route 2
N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide

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